LIMK1 Inhibitory Potency: 18 nM vs. Scaffold-Reversal Precursor Class and BMS-3
The target compound inhibits LIMK1 with an IC50 of 18 nM [1]. The parent scaffold-reversal series (4-aminobenzothieno[3,2-d]pyrimidines) from which this series was derived reportedly exhibited only low-micromolar LIMK1 inhibition [2], meaning the target compound represents at minimum a ~50–100-fold potency improvement through scaffold reversal. The more optimized LIMK1 inhibitor BMS-3 achieves IC50 = 5 nM [3], placing the target compound within the sub-100 nM potency tier but distinct from the picomolar-range advanced leads. This data positions it as a well-validated, potent LIMK1 chemical probe suitable for target engagement studies where ultra-potent inhibition may be undesirable.
| Evidence Dimension | LIMK1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 18 nM |
| Comparator Or Baseline | BMS-3: IC50 = 5 nM; 4-aminobenzothieno[3,2-d]pyrimidine parent class: low-micromolar range (~1–30 µM) |
| Quantified Difference | 3.6-fold weaker than BMS-3; ~50–100-fold more potent than parent scaffold-reversal class |
| Conditions | Biochemical inhibition of LIMK1 (unknown origin); specific assay conditions per BindingDB/ChEMBL curated data |
Why This Matters
For users requiring a potent but not maximally potent LIMK1 chemical probe—avoiding complete target saturation that may confound cellular phenotypic readouts—this compound provides a quantitatively benchmarked intermediate-potency option distinct from both older low-µM probes and advanced nM leads like BMS-3.
- [1] BindingDB entry BDBM50433630 (ChEMBL ID: CHEMBL2380834): LIMK1 IC50 = 18 nM. View Source
- [2] Sleebs BE, et al. Identification of 5,6-substituted 4-aminothieno[2,3-d]pyrimidines as LIMK1 inhibitors. Bioorg Med Chem Lett. 2011;21(19):5992-5994. View Source
- [3] BMS-3 product page, AdooQ Bioscience: LIMK1 IC50 = 5 nM. View Source
